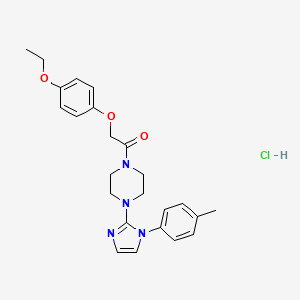

2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

2-(4-Ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic small molecule characterized by a piperazine core linked to an imidazole ring and an ethoxyphenoxy-substituted ethanone moiety. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3.ClH/c1-3-30-21-8-10-22(11-9-21)31-18-23(29)26-14-16-27(17-15-26)24-25-12-13-28(24)20-6-4-19(2)5-7-20;/h4-13H,3,14-18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYVRKYLCUSGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C4=CC=C(C=C4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:

Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate halogenated reagent to form the ethoxyphenoxy intermediate.

Imidazole Derivative Synthesis: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor such as glyoxal and ammonia.

Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihalide.

Coupling Reactions: The ethoxyphenoxy intermediate, imidazole derivative, and piperazine ring are coupled together through nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can undergo various types of chemical reactions:

Oxidation: The aromatic rings and the imidazole moiety can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced, particularly at the imidazole ring, under suitable reducing conditions.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the aromatic rings and imidazole moiety.

Reduction: Reduced forms of the imidazole ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole and piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets. These interactions can lead to various pharmacological effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s piperazine-imidazole backbone is a common pharmacophore in medicinal chemistry. Key comparisons include:

Key Observations :

- The p-tolyl group on the imidazole ring could increase steric bulk, affecting binding affinity to targets like serotonin or dopamine receptors, as seen in related antipsychotics .

Pharmacological Profiling (Inferred)

While direct data for the target compound are absent, structural parallels suggest:

- Antifungal Potential: The imidazole-piperazine scaffold in ’s compound shows antifungal activity via cytochrome P450 inhibition. The ethoxyphenoxy group may modulate specificity toward fungal lanosterol demethylase .

- CNS Activity : Piperazine derivatives in exhibit antipsychotic effects via dopamine D2 receptor antagonism. The p-tolyl group may enhance receptor binding compared to simpler phenyl substituents .

Research Findings and Challenges

Selectivity Issues

Piperazine-imidazole hybrids often face off-target effects. For example, ’s compound shares structural motifs with ketoconazole, which inhibits human CYP3A4, posing drug-drug interaction risks . The target compound’s ethoxyphenoxy group may reduce such interactions by altering metabolic pathways.

Crystallographic Data

X-ray crystallography (using SHELX programs, as in ) could resolve the compound’s conformation, aiding in structure-activity relationship (SAR) studies. For instance, ’s chloroethanone derivative was crystallized to confirm its planar piperazine ring, a feature critical for receptor binding .

Biological Activity

2-(4-ethoxyphenoxy)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 457.0 g/mol

- CAS Number : 1189725-53-8

The structure features an imidazole moiety, a piperazine ring, and ethoxyphenoxy groups, which contribute to its pharmacological properties.

Synthesis

The synthesis involves multiple steps:

- Formation of Ethoxyphenoxy Intermediate : Reaction of 4-ethoxyphenol with a halogenated reagent.

- Synthesis of Imidazole Derivative : Cyclization using glyoxal and ammonia.

- Piperazine Ring Formation : Reaction of ethylenediamine with dihalides.

- Coupling Reactions : Nucleophilic substitution to form the final compound.

The biological activity is primarily attributed to the interactions of the imidazole and piperazine moieties with various biological targets:

- Enzyme Interaction : The imidazole ring can modulate enzyme activity, particularly in pathways involving inflammation and cancer.

- Receptor Binding : The piperazine component enhances binding affinity to neurotransmitter receptors, potentially influencing neuropharmacological effects .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related piperazine derivatives effectively inhibit human breast cancer cell viability, demonstrating IC values in the range of 18 μM .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. The imidazole moiety is known for its antifungal properties, while the piperazine ring can contribute to antibacterial effects through interactions with bacterial enzymes.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory effects by inhibiting specific pathways involved in inflammation .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC = 18 μM in breast cancer | |

| Antimicrobial | Potential inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of inflammatory pathways |

Case Study 1: Anticancer Efficacy

In a study evaluating various piperazine derivatives, it was found that compounds similar to this compound showed a marked reduction in cell viability in estrogen receptor-positive breast cancer cells. The mechanism involved PARP inhibition, leading to increased apoptosis markers such as cleaved PARP and H2AX phosphorylation .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological potential of piperazine derivatives demonstrated their ability to bind to serotonin receptors, suggesting possible applications in treating mood disorders .

Q & A

Q. Strategies :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves imidazole-piperazine coupling efficiency .

- Catalytic optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling steps (if applicable) to enhance aryl-aryl bond formation .

- Purification : Employ flash chromatography (gradient elution: 5–20% MeOH in DCM) followed by recrystallization from ethanol/water (4:1) to achieve >95% purity .

Troubleshooting : Low yields often stem from moisture-sensitive intermediates; use anhydrous solvents and inert atmosphere .

Advanced: How can solubility challenges in biological assays be addressed?

Q. Solutions :

- Co-solvent systems : Use DMSO/PBS (≤5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .

- pH adjustment : Prepare stock solutions in 0.1 M HCl (pH 2–3) for protonation of the piperazine nitrogen, improving solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (10–100 nm diameter) to enhance bioavailability in in vivo models .

Validation : Confirm solubility via dynamic light scattering (DLS) and UV-Vis spectroscopy at λmax ≈ 270 nm .

Basic: Which analytical techniques are essential for characterizing this compound?

Q. Core Techniques :

- NMR (¹H/¹³C) : Assign peaks for ethoxyphenoxy (δ 6.8–7.2 ppm), imidazole (δ 7.5–8.0 ppm), and piperazine (δ 3.0–3.5 ppm) .

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) with ESI+ detection (expected [M+H]⁺ ≈ 480 m/z) .

- XRPD : Confirm crystallinity of the hydrochloride salt; compare with simulated patterns from analogous compounds .

Advanced: How should contradictory pharmacological data be resolved?

Q. Approach :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293, SH-SY5Y) to rule out cell-specific artifacts .

- Off-target screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

- Metabolite analysis : LC-MS/MS to detect in situ degradation products that may confound results .

Case Study : highlights organic degradation during prolonged assays; implement cooling (4°C) to stabilize test solutions .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Q. Methodology :

Analog synthesis : Modify the ethoxy group (e.g., methoxy, propoxy) and p-tolyl substituent (e.g., halogenated, nitro) .

In silico modeling : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding affinities for serotonin receptor subtypes .

Biological testing : Prioritize functional assays (e.g., cAMP accumulation for GPCR activity) over binding assays to capture downstream effects .

Data Interpretation : Correlate logP values (calculated via ChemDraw) with cytotoxicity (CC50 in HepG2 cells) to optimize therapeutic indices .

Advanced: How is compound stability assessed under varying storage conditions?

Q. Protocol :

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 14 days; monitor via HPLC .

- Long-term stability : Store at –20°C (lyophilized) and 4°C (solution); assess monthly for precipitate formation .

- Degradation pathways : Identify hydrolytic cleavage of the ethanone linkage or imidazole ring oxidation via LC-MS/MS .

Mitigation : Use amber vials and antioxidant additives (e.g., 0.01% BHT) for light- and oxygen-sensitive samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.